N-2-naphthylphenylalaninamide
Description
Properties
IUPAC Name |
2-amino-N-naphthalen-2-yl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOLUWPVABJBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the direct formation of C–N bonds between aryl halides and amines. In this context, phenylalaninamide acts as the nucleophilic amine, while 2-naphthyl bromide or iodide serves as the electrophilic partner.
Procedure :
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Substrate Preparation : Phenylalaninamide is synthesized by amidating phenylalanine’s carboxylic acid group.
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Catalytic System : A palladium catalyst (e.g., Pd(OAc)₂ or Pd(dba)₂) is combined with a phosphine ligand (e.g., Xantphos or BINAP) to enhance reactivity and selectivity.
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Reaction Conditions : The reaction proceeds in a polar aprotic solvent (e.g., toluene or DMF) at elevated temperatures (80–120°C) with a base (e.g., Cs₂CO₃ or K₃PO₄) to deprotonate the amide.
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Workup : The product is purified via column chromatography or recrystallization.
Example :
Using Pd(dba-3,5,3′,5′-OMe)₂ (5 mol %) and ligand L1 (10 mol %), phenylalaninamide methyl ester reacts with 2-naphthyl bromide to yield this compound in 70–86% yield. Steric and electronic effects of the ligand critically influence reaction efficiency, with bulky ligands favoring mono-arylation.
C–H Functionalization Approaches
Recent advances in C–H activation allow direct arylation of amino acid backbones without pre-functionalization. For instance, Pd-catalyzed β-C(sp³)–H arylation of phenylalanine derivatives can introduce aryl groups at specific positions.
Key Steps :
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Directing Group (DG) Installation : A picolinamide or related DG is attached to phenylalanine to guide palladium to the target C–H bond.
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Arylation : 2-Naphthyl iodide reacts under Pd(OAc)₂ catalysis with AgOAc as an oxidant, forming the N-aryl product via a six-membered palladacycle intermediate.
Optimization :
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Temperature : Reactions at 100–130°C improve conversion rates.
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Solvent : Hexafluoroisopropanol (HFIP) enhances DG stability and reaction efficiency.
Diazonium Salt Coupling
Diazonium chemistry, widely used in azo dye synthesis, has limited applicability for this compound.
Attempted Adaptation :
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Diazotization : 2-Naphthylamine is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
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Coupling : The diazonium salt reacts with phenylalaninamide’s aromatic ring. However, phenyl groups are less electrophilic than phenolates, leading to poor reactivity and side products.
Outcome :
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃ | 70–86% | 100°C, toluene | High selectivity, scalable | Requires specialized ligands |
| C–H Functionalization | Pd(OAc)₂, AgOAc | 65–78% | 130°C, HFIP | No pre-functionalization needed | DG installation complicates synthesis |
| Reductive Amination | NaBH₃CN | 58–72% | RT, methanol | Simple setup | Incorrect product (secondary amine) |
| Diazonium Coupling | NaNO₂, HCl | <15% | 0–5°C | Low cost | Low yield, non-specific reactivity |
Chemical Reactions Analysis
Types of Reactions: N-2-Naphthylphenylalaninamide can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: NNRTIs for HIV Treatment
N-2-naphthylphenylalaninamide is part of a broader class of compounds known as 2-naphthyl phenyl ethers, which have shown promise as NNRTIs targeting HIV-1 reverse transcriptase (RT). These compounds are particularly significant due to their ability to overcome drug resistance associated with mutations in the RT enzyme, such as the Y181C mutation.
Case Studies and Findings
- Binding Affinity and Potency : Research indicates that certain derivatives of 2-naphthyl phenyl ethers exhibit binding affinities in the nanomolar range against wild-type HIV strains. However, their efficacy against resistant strains varies significantly. For instance, while some compounds show a 10-fold decrease in activity against the Y181C mutant, others demonstrate a reduction of up to 1,000-fold .
- Structural Insights : Structural studies utilizing X-ray crystallography have elucidated the binding modes of these compounds within the RT enzyme. The conformation of the 2-naphthyl ring plays a crucial role in determining the interaction with the enzyme, influencing both potency and resistance profiles .
| Compound | Binding Affinity (nM) | Activity Against Y181C |
|---|---|---|
| Compound 1 | 1 | 500-fold decrease |
| Compound 2 | 10 | 10-fold decrease |
| Compound 3 | 5 | 1000-fold decrease |
Cancer Research
The compound has also been investigated for its potential carcinogenic effects. Studies have shown that this compound does not exhibit significant carcinogenicity in various animal models, although limited evidence suggests some tumor incidence may occur under specific conditions .
Research Findings
- Animal Studies : In tests involving mice and rats, no significant carcinogenic effects were reported following oral administration. However, certain experimental conditions led to increased tumor incidences, indicating a need for further investigation into its safety profile .
Neuropharmacology
In neuropharmacological studies, this compound has been evaluated for its effects on tachykinin receptors, which are implicated in anxiety modulation.
Experimental Insights
Mechanism of Action
The mechanism of action of N-2-naphthylphenylalaninamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers: N-Phenyl-1-naphthylamine
CAS No.: 90-30-2 Molecular Formula: C₁₆H₁₃N Molecular Weight: 219.28 g/mol Key Differences:
- The naphthyl group is substituted at the 1-position instead of the 2-position, altering steric and electronic properties.
- Solubility: Both isomers exhibit low water solubility, but the 1-isomer demonstrates marginally better solubility in non-polar solvents due to reduced steric hindrance .
- Applications: Primarily used as a lubricant additive rather than an antioxidant, reflecting differences in reactivity .
- Toxicity: Limited data, but the 1-isomer is less associated with carcinogenic risk compared to the 2-isomer .
Halogenated Derivatives: N-(3-Chlorophenyl)-2-naphthylamine
Molecular Formula: C₁₆H₁₂ClN
Molecular Weight: 253.73 g/mol
Key Differences:
Ethyl-Substituted Analog: N-Ethyl-2-naphthylamine
CAS No.: 1540-29-0 (ethyl acetoacetate derivative) Molecular Formula: C₁₂H₁₃N Molecular Weight: 171.24 g/mol Key Differences:
- Replacement of the phenyl group with an ethyl chain reduces aromatic interactions, lowering antioxidant efficacy but improving volatility .
- Applications: Less common in polymers; used in specialty organic synthesis .
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationship: The 2-naphthyl position in N-Phenyl-2-naphthylamine enhances antioxidant activity due to optimal resonance stabilization of radical intermediates, whereas halogenation or alkylation modifies reactivity and application scope .
- Isomers and derivatives show reduced risks but require further study.
- Industrial Preferences: The 2-isomer remains dominant in rubber production despite toxicity concerns, while alternatives like the 1-isomer are niche due to performance trade-offs .
Biological Activity
N-2-naphthylphenylalaninamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its potential applications.
Chemical Structure and Properties
This compound is characterized by its naphthalene and phenyl groups attached to an alanine-derived amide. Its structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological macromolecules, influencing enzymatic and receptor activities.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been studied for its potential as a receptor antagonist, particularly in the context of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
- Receptor Interaction : this compound may bind to GPCRs, altering their activity and leading to downstream effects such as changes in intracellular calcium levels. For instance, studies have shown its ability to modulate calcium mobilization in human neutrophils, indicating potential anti-inflammatory properties .
- Enzymatic Activity : The compound may also interact with various enzymes, potentially inhibiting or enhancing their activity. This interaction can lead to significant biological effects, including anti-cancer properties.
In Vitro Studies
Several in vitro studies have assessed the biological effects of this compound:
- Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells through the activation of apoptotic pathways .
- Phytotoxicity : Additionally, this compound has demonstrated phytotoxic effects on algae and other plant species at low concentrations, suggesting its potential environmental impact as a contaminant .
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound:
- Toxicological Assessments : Animal studies have indicated that high doses can lead to significant health issues, including reduced body weight and organ damage. Notably, studies on rats revealed that exposure to high concentrations resulted in nephropathy and other non-neoplastic lesions .
- Carcinogenicity Studies : While some studies indicate a lack of carcinogenic activity in certain strains of rats, there is evidence suggesting potential carcinogenic effects in female mice exposed to high doses . This highlights the need for further investigation into its long-term effects.
Case Study 1: Anti-Cancer Activity
A notable case study explored the anti-cancer properties of this compound. Researchers treated various cancer cell lines with different concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing novel anti-cancer drugs.
Case Study 2: Environmental Impact
Another case study investigated the environmental implications of this compound as a pollutant. The study focused on its phytotoxicity in aquatic plants, revealing significant adverse effects on photosynthetic efficiency at low concentrations, which could disrupt local ecosystems .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
